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Compound of Interest

Compound Name:
Methyl 4-bromofuran-2-

carboxylate

Cat. No.: B055586 Get Quote

A Comparative Guide to the X-ray Crystal Structure of Methyl 4-bromofuran-2-carboxylate
and Its Derivatives

For researchers and professionals in drug development, understanding the three-dimensional

structure of small molecules is paramount for rational drug design and structure-activity

relationship (SAR) studies. While the X-ray crystal structure of Methyl 4-bromofuran-2-
carboxylate is not publicly available in crystallographic databases, this guide provides a

comparative analysis with structurally related furan derivatives for which crystallographic data

has been published. This comparison, supported by experimental data from the literature,

offers insights into the potential structural characteristics of Methyl 4-bromofuran-2-
carboxylate and highlights the influence of substituents on crystal packing.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for selected furan-2-

carboxylate derivatives, offering a basis for comparison with the yet-to-be-determined structure

of Methyl 4-bromofuran-2-carboxylate. The data is extracted from published studies on

similar compounds.
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Compound Name
Methyl 5-(2-fluoro-4-
nitrophenyl)furan-2-
carboxylate[1]

5-(4-Nitrophenyl)furan-2-
carboxylic acid[2]

Chemical Formula C₁₂H₈FNO₅ C₁₁H₇NO₅

Molecular Weight 265.20 g/mol 233.18 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c P2₁2₁2₁

Unit Cell Parameters

a = 12.345(6) Åb = 3.890(2) Åc

= 23.545(12) Åα = 90°β =

98.78(2)°γ = 90°

a = 3.8600(2) Åb =

21.0335(11) Åc = 23.9536(12)

Åα = 90°β = 90°γ = 90°

Volume (Å³) 1118.2(10) 1944.83(18)

Z (Molecules/unit cell) 4 8

Key Intermolecular Interactions
Stacking interactions, C-H···O

bonds

Strong intermolecular contacts,

H-bonds, π-π stacking

Experimental Protocols
Below are detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis

of furan carboxylate derivatives, based on established procedures in the literature.[1][2]

Synthesis of Methyl 5-aryl-furan-2-carboxylates
A common synthetic route to this class of compounds is the Meerwein arylation.

Diazotization: An appropriate aniline derivative (e.g., 2-fluoro-4-nitroaniline) is dissolved in 6

M HCl and cooled to 0 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added

dropwise, maintaining the temperature between 0-5 °C, to form the diazonium salt.

Arylation: The freshly prepared diazonium salt is added dropwise to a solution of methyl

furan-2-carboxylate and a copper(II) chloride (CuCl₂) catalyst in an acetone/water mixture.

The reaction temperature is maintained in the range of 20-30 °C.
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Work-up and Purification: After the reaction is complete, the mixture is typically extracted

with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed,

dried, and the solvent is evaporated. The crude product is then purified by column

chromatography.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated

solution of the compound in a suitable solvent or solvent mixture (e.g., acetone/ethanol).

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is

collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα, λ =

0.71073 Å).

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural

characterization of furan carboxylate derivatives.
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Caption: Workflow for Synthesis and Crystallographic Analysis.
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Comparative Structural Insights
The bromine atom at the 4-position of Methyl 4-bromofuran-2-carboxylate is expected to

influence its crystal packing through halogen bonding, in addition to the dipole-dipole and van

der Waals interactions common to this class of compounds. The methyl ester group provides a

hydrogen bond acceptor which can participate in C-H···O interactions. In comparison, the nitro-

substituted derivatives exhibit strong π-π stacking interactions driven by the electron-

withdrawing nature of the nitro group.[1][2] The absence of a bulky substituent at the 5-position

in the target molecule might lead to a more compact crystal packing compared to the 5-aryl

derivatives presented.

For a definitive understanding of the solid-state conformation and intermolecular interactions of

Methyl 4-bromofuran-2-carboxylate, experimental determination of its crystal structure is

essential. The protocols and comparative data presented here provide a valuable framework

for such an investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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